MitoHunt Red CM-H2Xros
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Overview
Description
MitoHunt Red CM-H2Xros is a cell-permeant, red fluorescent dye used primarily for labeling mitochondria in live cells. It is a derivative of dihydro-X-rosamine and contains a chloromethyl functional group that reacts weakly with thiols. This compound is non-fluorescent until it is oxidized within the cell, where it then emits red fluorescence with excitation and emission wavelengths of 579 nm and 599 nm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
MitoHunt Red CM-H2Xros is synthesized from dihydro-X-rosamine through a series of chemical reactions that introduce the chloromethyl functional group. The synthesis involves the reaction of dihydro-X-rosamine with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is typically provided in a lyophilized form to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
MitoHunt Red CM-H2Xros undergoes oxidation reactions within the cell. Upon entering the cell, it is oxidized by reactive oxygen species (ROS) present in the mitochondria, converting it into its fluorescent form .
Common Reagents and Conditions
The oxidation of this compound is facilitated by the presence of ROS, which are naturally occurring in the mitochondria. The compound is typically used in a concentration range of 25-500 nM, depending on the specific experimental conditions .
Major Products Formed
The major product formed from the oxidation of this compound is its fluorescent form, which selectively accumulates in active mitochondria, allowing for their visualization under a fluorescence microscope .
Scientific Research Applications
MitoHunt Red CM-H2Xros is widely used in scientific research for various applications, including:
Mitochondrial Labeling: It is used to label and visualize mitochondria in live cells, aiding in the study of mitochondrial dynamics, morphology, and function.
Cell Viability Assays: The compound is used in cell viability assays to assess the health and functionality of mitochondria, which are critical indicators of cell health.
Oxidative Stress Studies: Researchers use this compound to study oxidative stress and its effects on mitochondrial function, as the compound’s fluorescence is directly related to the presence of ROS.
Drug Screening: It is employed in drug screening assays to evaluate the effects of various compounds on mitochondrial function and integrity.
Mechanism of Action
MitoHunt Red CM-H2Xros exerts its effects through its selective accumulation in active mitochondria. Upon entering the cell, the compound passively diffuses across the plasma membrane and is transported into the mitochondria. Within the mitochondria, it is oxidized by ROS, converting it into its fluorescent form. The chloromethyl functional group reacts weakly with thiols, helping to retain the dye within the mitochondria even after cell fixation .
Comparison with Similar Compounds
MitoHunt Red CM-H2Xros is unique in its ability to selectively label active mitochondria and retain its fluorescence after cell fixation. Similar compounds include:
MitoTracker Red CMXRos: Another red fluorescent dye that labels mitochondria but is oxidized more readily and used at lower concentrations.
MitoTracker Green FM: A green fluorescent dye that labels mitochondria but does not retain fluorescence after cell fixation.
MitoTracker Orange CMTMRos: An orange fluorescent dye that labels mitochondria and is used in multicolor labeling experiments.
These compounds differ in their fluorescence properties, retention after fixation, and suitability for various experimental conditions, making this compound a versatile tool for mitochondrial research .
Properties
IUPAC Name |
16-[4-(chloromethyl)phenyl]-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33ClN2O/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32/h9-12,17-18,28H,1-8,13-16,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLJXMSSJGTGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C3C6=CC=C(C=C6)CCl)C=C7CCCN8C7=C5CCC8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.